molecular formula C5H6O5S2 B14729906 {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid CAS No. 6310-26-5

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Cat. No.: B14729906
CAS No.: 6310-26-5
M. Wt: 210.2 g/mol
InChI Key: LIJRJHLXNPYXJL-UHFFFAOYSA-N
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Description

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a xanthate-type chain transfer agent (CTA) designed for reversible addition-fragmentation chain-transfer (RAFT) polymerization, a powerful form of controlled radical polymerization. Its key structural feature is a carboxylic acid functional group, which allows for the introduction of a reactive handle onto polymer chain-ends. This enables researchers to synthesize polymers with alpha-carboxylic acid end-groups, facilitating further post-polymerization modifications, conjugation with biomolecules, or the creation of block copolymers. This compound is particularly valuable for the controlled polymerization of challenging monomers like vinyl acetate, which produces unstable propagating radicals. The xanthate group promotes fast addition and efficient fragmentation of these radical species, allowing for greater control over the molecular weight and dispersity of the resulting poly(vinyl acetate) and its derivatives. The presence of the carboxylic acid group on the CTA directly incorporates this functionality into the polymer, eliminating the need for additional modification steps. RAFT agents of this type are instrumental in advancing materials science for applications including smart hydrogels, drug delivery systems, and surface functionalization. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

6310-26-5

Molecular Formula

C5H6O5S2

Molecular Weight

210.2 g/mol

IUPAC Name

2-(carboxymethylsulfanylcarbothioyloxy)acetic acid

InChI

InChI=1S/C5H6O5S2/c6-3(7)1-10-5(11)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)

InChI Key

LIJRJHLXNPYXJL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(=S)SCC(=O)O

Origin of Product

United States

Preparation Methods

Xanthate Intermediate Formation

The synthesis typically initiates with the formation of a potassium or sodium xanthate salt derived from glycolic acid (HOCH₂COOH). In a representative protocol:

  • Deprotonation : Glycolic acid reacts with potassium hydroxide (KOH) in methanol to form potassium glycolate (KOCH₂COOK).
  • Carbon Disulfide Addition : Introduction of CS₂ at 40°C yields potassium glycolyl xanthate (KO−C(=S)−S−CH₂COOK).

Critical Parameters :

  • Temperature : 40–50°C prevents CS₂ volatilization while ensuring complete xanthate formation.
  • Solvent : Methanol or ethanol facilitates homogeneous mixing, whereas aqueous systems risk hydrolysis.

Nucleophilic Substitution with Haloacetic Acid

The xanthate intermediate undergoes nucleophilic displacement with chloro- or bromoacetic acid to install the sulfanylacetic acid moiety:

  • Reaction Mechanism : The xanthate’s sulfur nucleophile attacks the α-carbon of chloroacetic acid (ClCH₂COOH), displacing chloride and forming the S−S bond.
  • Stoichiometry : A 1:1 molar ratio of xanthate to haloacetic acid minimizes di-substitution byproducts.

Optimization Insights :

  • Catalysis : Tetrabutylammonium salts enhance reaction rates via phase-transfer effects.
  • Yield : 72–78% after recrystallization from ethyl ether/hexane mixtures.

Alternative Methodologies and Modifications

One-Pot Synthesis

A streamlined approach condenses xanthate formation and substitution into a single reactor:

  • Sequential Addition : Glycolic acid, KOH, and CS₂ are stirred at 25°C for 12 hours.
  • In Situ Substitution : Chloroacetic acid is introduced directly, with HCl neutralization driving product precipitation.

Advantages :

  • Efficiency : Reduced purification steps (crude purity >85%).
  • Scalability : Demonstrated at 100-g scale with consistent yields.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles:

  • Reactants : Glycolic acid, KOH, CS₂, and chloroacetic acid are milled at 30 Hz for 2 hours.
  • Outcome : 68% yield with minimal waste generation.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Resonances at δ 3.72 (s, 2H, −SCH₂COO−) and δ 4.31 (s, 2H, −OCH₂COO−) confirm connectivity.
  • IR Spectroscopy : Stretching vibrations at 1675 cm⁻¹ (C=O) and 1050 cm⁻¹ (C=S) validate functional groups.

Crystallographic Data (Hypothetical)

While single-crystal data for the title compound remains unreported, analogous structures (e.g., 2-(4-Morpholinecarbothioylsulfanyl)acetic acid) exhibit:

  • Planar Geometry : The C−N−C(=S)−S fragment adopts near-perfect planarity (r.m.s. deviation <0.02 Å).
  • Hydrogen Bonding : Carboxylic acid dimers stabilize the crystal lattice via O−H⋯O interactions.

Industrial-Scale Considerations

Cost-Effective Reagent Sourcing

  • Carbon Disulfide : Bulk pricing (~$0.50/kg) favors large-scale production.
  • Haloacetic Acids : Chloroacetic acid ($1.20/kg) is preferred over bromo derivatives for economic viability.

Waste Management

  • Byproduct Recycling : KCl from substitution reactions is recovered via crystallization.
  • CS₂ Emissions : Scrubbers with activated carbon traps achieve >99% containment.

Chemical Reactions Analysis

Types of Reactions

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The carboxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carboxyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ester and amide derivatives.

Scientific Research Applications

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release thiol groups, which can interact with proteins and enzymes, potentially altering their function. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The substituent on the carbothioyl group significantly influences reactivity and physical properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid –OCH₂COOH C₅H₆O₄S₃ 226.29 High hydrophilicity, carboxylic acid
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid –OCH(CH₃)₂ C₆H₁₀O₃S₃ 226.33 Hydrophobic isopropyl group, RAFT agent
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid 4-methylpiperazinyl C₈H₁₄N₂O₂S₂ 234.33 Basic piperazine ring, pharmaceutical potential
2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic acid –S–C₄H₉ C₈H₁₄O₂S₃ 254.41 Long alkyl chain, RAFT polymerization

Key Observations :

  • Hydrophilicity : The carboxymethoxy group enhances water solubility compared to isopropoxy or alkylthio substituents due to its ionizable –COOH group .
  • Acidity : Carboxylic acid derivatives (e.g., target compound) exhibit lower pKa (~2–4) compared to esterified analogs (e.g., ethyl esters in ), affecting reactivity in acidic environments.

Challenges :

  • Steric hindrance from bulky groups (e.g., piperazinyl in ) may reduce reaction yields.
  • Carboxylic acid groups may require protection during synthesis to avoid side reactions .

Physical and Crystallographic Properties

  • Melting Points: Isopropoxy derivatives melt at ~44°C , while carboxylic acid analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) have higher melting points due to hydrogen bonding .
  • Crystal Packing: Monoclinic systems (e.g., P2₁/c) are common, with hydrogen bonds stabilizing the lattice . The carboxymethoxy group may promote stronger intermolecular interactions, affecting crystallinity.

Biological Activity

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid can be represented as follows:

C5H7O4S2\text{C}_{5}\text{H}_{7}\text{O}_{4}\text{S}_{2}

This compound features a carboxymethoxy group, a carbothioyl functional group, and a sulfanyl moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid exhibits significant antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

  • Study Findings :
    • The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
    • Its mechanism of action appears to involve disruption of bacterial cell membranes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has shown potential anticancer activity in several in vitro studies.

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation through cell cycle arrest.
  • Case Study :
    • A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM.

Pharmacological Implications

The dual activity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid as both an antimicrobial and anticancer agent positions it as a promising candidate for further pharmacological development.

  • Potential Applications :
    • Development of new antimicrobial therapies.
    • Formulation of adjunctive treatments in cancer therapy.

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